3,5-Dibromo-2-(4-chlorophenyl)thiophene

Lipophilicity Partition coefficient Physicochemical property

Researchers requiring regioselective di-β-brominated thiophene scaffolds often face limited availability of the 3,5-dibromo substitution pattern. 3,5-Dibromo-2-(4-chlorophenyl)thiophene (CAS 2089649-20-5) addresses this with its synthetically accessible 3,5-dibromo motif, enabling stepwise Pd-catalyzed cross-coupling for unsymmetrical triarylthiophenes. • Dual β-bromine handles for sequential Suzuki/Stille couplings • Para-Cl modulates electronic properties (σₚ=+0.23) and lipophilicity (XLogP3=5.6) • ≥98% purity ensures high monomer conversion in polycondensation • Ambient shipping; store sealed, dry at 2-8°C

Molecular Formula C10H5Br2ClS
Molecular Weight 352.47 g/mol
CAS No. 2089649-20-5
Cat. No. B13032095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-(4-chlorophenyl)thiophene
CAS2089649-20-5
Molecular FormulaC10H5Br2ClS
Molecular Weight352.47 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(S2)Br)Br)Cl
InChIInChI=1S/C10H5Br2ClS/c11-8-5-9(12)14-10(8)6-1-3-7(13)4-2-6/h1-5H
InChIKeyHGEHQUKVQVEJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-(4-chlorophenyl)thiophene: Overview


3,5-Dibromo-2-(4-chlorophenyl)thiophene (CAS 2089649-20-5, PubChem CID 138109654) is a tri-halogenated thiophene derivative bearing bromine atoms at the 3- and 5-positions (both β-positions relative to sulfur) and a para-chlorophenyl group at the 2-position [1]. With a molecular formula of C₁₀H₅Br₂ClS, a molecular weight of 352.47 g/mol, and a computed XLogP3 of 5.6, this compound serves as a versatile di-brominated intermediate for sequential palladium-catalyzed cross-coupling reactions in materials science and medicinal chemistry applications [1]. Its 3,5-dibromo substitution pattern is synthetically accessible via base-catalyzed halogen dance rearrangement of 2,5-dibromothiophene .

3,5-Dibromo-2-(4-chlorophenyl)thiophene: Differentiation from Analogs


Substituting 3,5-Dibromo-2-(4-chlorophenyl)thiophene with its closest structural analogs—such as 3,5-dibromo-2-phenylthiophene (lacking the para-Cl), 2,3-dibromo-5-(4-chlorophenyl)thiophene (a regioisomer), or 2-(4-chlorophenyl)thiophene (lacking bromine handles)—introduces measurable differences in lipophilicity, cross-coupling reactivity, and synthetic versatility. The para-chloro substituent raises the computed XLogP3 by +0.6 units relative to the non-chlorinated phenyl analog [1], while the 3,5-dibromo (di-β) substitution pattern provides fundamentally different regioselectivity in sequential cross-coupling compared to the 2,3-dibromo (α,β) regioisomer [2]. These quantitative property differences directly impact solubility, chromatographic behavior, and the order of carbon–carbon bond-forming steps in multi-step syntheses.

3,5-Dibromo-2-(4-chlorophenyl)thiophene: Quantitative Evidence


Lipophilicity: para-Chloro Effect vs. Phenyl Analog

The para-chloro substituent on the 2-phenyl ring of 3,5-Dibromo-2-(4-chlorophenyl)thiophene contributes a measurable increase in computed lipophilicity. The XLogP3-AA value for the target compound is 5.6, compared to 5.0 for 3,5-dibromo-2-phenylthiophene, which lacks the para-chloro group [1]. This represents a ΔXLogP3 of +0.6 units (a 12% increase). Both compounds share identical TPSA values of 28.2 Ų [1][2], indicating that the lipophilicity difference is driven primarily by the additional chlorine atom rather than changes in polar surface area.

Lipophilicity Partition coefficient Physicochemical property

Regiochemical Differentiation: Di-β vs. α,β-Dibromination

The 3,5-dibromo substitution pattern of the target compound places both bromine atoms at the β-positions of the thiophene ring. This contrasts with the 2,3-dibromo-5-(4-chlorophenyl)thiophene regioisomer (CAS 1429208-99-0), which bears one bromine at the more reactive α-C2 position and one at the β-C3 position [1]. In 3-substituted thiophenes bearing a bromo blocking group at C2, Pd-catalyzed direct arylation occurs regioselectively at the C5 position [2]. The target compound's 3,5-dibromo pattern, with the 2-position already occupied by the chlorophenyl group, provides two β-bromine sites of comparable reactivity, enabling sequential functionalization strategies distinct from the α,β-reactivity gradient of the 2,3-regioisomer.

Regioselective cross-coupling C–H arylation Blocking group strategy

Dual C–Br Handles vs. Non-Brominated Analog

The target compound contains two bromine substituents that serve as orthogonal or sequential cross-coupling handles, in contrast to 2-(4-chlorophenyl)thiophene (CAS 40133-23-1), which bears no halogen on the thiophene ring. The molecular weight difference is substantial: 352.47 g/mol for 3,5-Dibromo-2-(4-chlorophenyl)thiophene vs. 194.68 g/mol for the non-brominated analog [1][2], reflecting the presence of two bromine atoms (ΔMW = 157.79 g/mol). Additionally, the XLogP3 of the target (5.6) exceeds that of the non-brominated analog (4.4) by 1.2 logP units [1][2], consistent with the increased halogen content.

Di-functional building block Cross-coupling Molecular weight

Synthetic Accessibility via Halogen Dance Rearrangement

The 3,5-dibromo-2-arylthiophene scaffold is accessible via a base-catalyzed halogen dance rearrangement of 2,5-dibromothiophene. Treatment of 2,5-dibromothiophene with LDA at −78°C, followed by quenching with an electrophile, yields 3,5-dibromo-2-substituted thiophenes. Specifically, Shibuya and Kano (1983) reported that 2,5-dibromothiophene treated with LDA followed by iodomethane gave 3,5-dibromo-2-methylthiophene in 95% yield [1]. A one-pot halogen dance/Negishi coupling protocol was subsequently developed to directly produce 2-arylated 3,5-dibromothiophenes from 2,5-dibromothiophene [2]. This established synthetic route provides a reliable entry to the 3,5-dibromo-2-arylthiophene class, whereas the 2,3-dibromo regioisomer typically requires direct bromination of pre-functionalized thiophenes.

Halogen dance rearrangement Base-catalyzed isomerization Synthetic yield

Purity Specification: Target Compound vs. Analogs

3,5-Dibromo-2-(4-chlorophenyl)thiophene is commercially available from ChemScene (Cat. No. CS-0658136) with a purity specification of ≥98% . The vendor specifies storage under sealed, dry conditions at 2–8°C . In comparison, the close structural analog 3,5-dibromo-2-phenylthiophene is commonly offered at 95% purity . The target compound's higher specified purity reduces the need for pre-reaction purification in cross-coupling applications, where halothiophene impurities can act as competing substrates and reduce effective yield of the desired coupling product.

Purity specification Quality control Storage stability

Electronic Effect of para-Chloro Substituent on Reactivity

The para-chlorophenyl substituent at the C2 position exerts an electron-withdrawing effect (Hammett σₚ = +0.23 for Cl) on the thiophene ring, which is absent in the non-halogenated 3,5-dibromo-2-phenylthiophene analog [1]. This electronic perturbation can influence the rate of oxidative addition of Pd(0) catalysts to the C–Br bonds. In related thiophene systems, electron-withdrawing substituents have been shown to accelerate oxidative addition at adjacent positions, although quantitative kinetic data specific to 3,5-dibromothiophenes is not yet available in the primary literature [2]. The chloro substituent also provides a third halogen handle, which under forcing conditions may participate in cross-coupling, albeit with significantly lower reactivity than the bromine sites (Ar–Cl bond dissociation energy ~97 kcal/mol vs. Ar–Br ~84 kcal/mol) [2].

Electron-withdrawing group Hammett parameter Oxidative addition

3,5-Dibromo-2-(4-chlorophenyl)thiophene: Application Scenarios


Sequential Cross-Coupling for Triarylthiophene Synthesis

The 3,5-dibromo substitution pattern, with both bromine atoms at β-positions, enables a sequential two-step cross-coupling strategy for constructing unsymmetrically substituted triarylthiophenes. The first arylation can be directed to one β-position, followed by a second coupling at the remaining β-site, yielding differentiated 2,3,5-triarylthiophenes. This regiochemical strategy is directly supported by the established use of bromo blocking groups at C2 to direct C5-arylation in 3-substituted thiophenes [1]. The higher XLogP3 (5.6) of intermediates and products facilitates organic-phase extraction and chromatographic purification compared to less lipophilic analogs [2].

Donor–Acceptor Polymers & Oligomers for Organic Electronics

The dual bromine handles make 3,5-Dibromo-2-(4-chlorophenyl)thiophene a candidate monomer or co-monomer for Stille or Suzuki polycondensation to produce π-conjugated polymers. The para-chlorophenyl substituent introduces an electron-withdrawing aryl group that can modulate the HOMO/LUMO energy levels of the resulting polymer. The vendor-specified purity of ≥98% is critical for polymerization reactions, where monomer purity directly influences degree of polymerization (DPₙ) and polydispersity index (PDI) via Carothers equation considerations.

Halogen Dance Library Synthesis of Dibromothiophenes

For medicinal chemistry or materials discovery programs requiring a library of 2-aryl-3,5-dibromothiophene analogs, the halogen dance/Negishi coupling one-pot protocol provides a direct route from 2,5-dibromothiophene to 2-arylated 3,5-dibromothiophenes [3]. The target compound, as a representative member of this scaffold class with an electron-withdrawing para-chloro group (σₚ = +0.23), can serve as a starting point for structure–property relationship studies where the electronic character of the 2-aryl substituent is systematically varied.

Crystal Engineering and Solid-State Polymerization

Dibromothiophenes have been investigated as monomers for solid-state polymerization, where crystal packing determines polymerization topology [4]. The para-chloro substituent on the 2-phenyl ring introduces potential halogen-bonding interactions (C–Cl···Br–C or C–Cl···π) that can influence crystal packing motifs, distinguishing this compound from non-halogenated phenyl analogs. The higher molecular weight (352.47 g/mol) and XLogP3 (5.6) relative to 2-(4-chlorophenyl)thiophene (MW 194.68, XLogP3 4.4) [2] indicate differing crystallization behavior suitable for systematic solid-state studies.

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